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Compound of Interest

Compound Name: 2-Bromo-4-nitroanisole

Cat. No.: B040242

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromo-4-nitroanisole, a key intermediate in various chemical syntheses. The document is
intended for researchers, scientists, and professionals in the field of drug development and
chemical research, offering a structured presentation of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of
experimentally verified public data, this guide combines data from closely related analogs and
predicted values to provide a comprehensive analytical profile.

Data Presentation

The following tables summarize the key spectroscopic data for 2-Bromo-4-nitroanisole.

Table 1: 1H NMR S ic Data (Predicted)

Chemical Shift (6) ppm Multiplicity Assignment
~8.42 d H-3

~8.15 dd H-5

~7.15 d H-6

~3.95 S -OCH3

Note: Data is predicted and may vary from experimental values. The aromatic region is
assigned based on the expected electronic effects of the substituents.
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ble 2: 13C : : Predicted)

Chemical Shift (8) ppm Assighment
~155.0 C-1 (-OCH3)
~148.0 C-4 (-NO2)
~128.0 C-5

~126.0 C-3

~112.0 C-6

~110.0 C-2 (-Br)
~57.0 -OCH3

Note: Data is predicted and may vary from experimental values.

Table 3: IR SpectroscopicData

Wavenumber (cm-1) Intensity Assignment

~3100-3000 Medium C-H aromatic stretch

~2950-2850 Medium C-H aliphatic stretch (-OCH3)

~1590, 1480 Strong C=C aromatic ring stretch

1520, 1340 Strong N-O asymmetric & symmetric
stretch (NO2)

~1260 Strong C-O-C asymmetric stretch

~1020 Medium C-0O-C symmetric stretch

~830 Strong C-H out-of-plane bend

~680 Medium C-Br stretch

Note: Peak positions are approximate and based on characteristic functional group
frequencies. Experimental data is available in spectral databases such as SpectraBase.[1]
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m/z Relative Intensity (%) Assighment

[M]+ (Molecular ion, bromine

281/233 High isotope pattern)

201/203 Medium [M - NOJ+

186/188 Medium [M - NO2J+ or [M - CH30]+
154/156 Low [M - NO2 - O]+

107 Medium [C6H40]+

76 High [C6H4]+

Note: Fragmentation patterns are predicted. The presence of bromine results in a characteristic
M/M+2 isotopic pattern with approximately equal intensity. Experimental GC-MS data is noted
in databases like SpectraBase.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 2-Bromo-4-nitroanisole.
Methodology:
o Sample Preparation:

o For 1H NMR, accurately weigh 5-10 mg of 2-Bromo-4-nitroanisole.

o For 13C NMR, weigh 20-50 mg of the sample.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCI3 or
DMSO-d6) in a clean, dry vial.
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o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (Example for a 400 MHz Spectrometer):

o 1H NMR:

Spectral Width: -2 to 12 ppm

Pulse Angle: 30-45 degrees

Acquisition Time: 3-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

o 13C NMR:
= Spectral Width: 0 to 220 ppm
» Pulse Angle: 45 degrees
= Acquisition Time: 1-2 seconds
» Relaxation Delay: 2-5 seconds
» Number of Scans: 1024-4096 (or more for dilute samples)
» Decoupling: Proton broadband decoupling.
» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase correct the spectrum.

o Calibrate the chemical shifts using the TMS signal at O ppm.
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o Integrate the peaks in the 1H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Bromo-4-nitroanisole.
Methodology (Attenuated Total Reflectance - ATR):
o Sample Preparation: No specific preparation is needed for a solid sample with ATR.
e Instrument Setup:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean.

o Record a background spectrum of the empty ATR setup.
o Data Acquisition:

Place a small amount of solid 2-Bromo-4-nitroanisole onto the ATR crystal.

[¢]

[e]

Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

[e]

Acquire the IR spectrum, typically in the range of 4000-400 cm-1.

o

Co-add 16-32 scans to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify and label the characteristic absorption bands corresponding to the functional

groups.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Bromo-4-
nitroanisole.

Methodology (Electron lonization - El, coupled with Gas Chromatography - GC):
e Sample Preparation:

o Prepare a dilute solution of 2-Bromo-4-nitroanisole (e.g., 1 mg/mL) in a volatile organic
solvent such as dichloromethane or ethyl acetate.

¢ GC-MS Parameters:

o GC:

Injection Volume: 1 pL

= Injector Temperature: 250 °C

» Carrier Gas: Helium

» Column: A suitable capillary column (e.g., HP-5ms).

= Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2
minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

o MS (EI):

lonization Energy: 70 eV

Mass Range: m/z 40-400

Scan Speed: 1-2 scans/second

lon Source Temperature: 230 °C

o Data Analysis:
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[e]

Identify the peak corresponding to 2-Bromo-4-nitroanisole in the total ion chromatogram
(TIC).

[e]

Analyze the mass spectrum for this peak.

(¢]

Identify the molecular ion peak ([M]+), paying attention to the isotopic pattern of bromine
(79Br and 81Br).

o

Identify the major fragment ions and propose fragmentation pathways.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Bromo-4-nitroanisole.
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Caption: Workflow for the spectroscopic analysis of 2-Bromo-4-nitroanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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